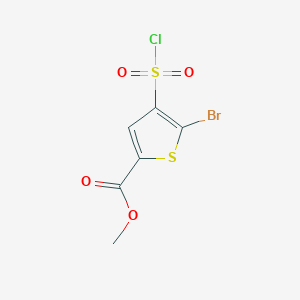![molecular formula C17H19N3O2S B2621337 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 2097873-23-7](/img/structure/B2621337.png)
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide” is a complex organic molecule that contains several interesting functional groups. It has a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a carboxamide group, a furan ring, and a thiophene ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The presence of the nitrogen atoms in the pyrazole ring and the oxygen and sulfur atoms in the furan and thiophene rings respectively, are likely to have a significant impact on the compound’s chemical properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present in its structure. For instance, the carboxamide group might undergo hydrolysis, and the furan and thiophene rings might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group might increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
- Furan derivatives have gained prominence due to their therapeutic efficacy against bacterial strains. The compound’s antibacterial activity makes it a potential candidate for combating microbial resistance .
- Researchers have synthesized analogues containing furan and pyrazole scaffolds, which exhibit promising antibacterial properties .
- The ligand N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide (H2L) forms complexes with metals like Cu(II), Co(II), Ni(II), and Zn(II). These complexes have been characterized and studied .
- Furan derivatives have been explored for anti-ulcer, diuretic, muscle relaxant, anti-protozoal, and anti-inflammatory properties .
- Additionally, they exhibit potential as antidepressants, anticancer agents, and more .
- Researchers explore various synthetic methods to create furan derivatives, leading to a wide range of prospects for drug development .
Antibacterial Activity
Metal Complexes
Biological and Pharmacological Effects
Heterocyclic Chemistry
Multifunctional Applications
Mecanismo De Acción
Target of Action
The compound “N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide” contains a pyrazole ring, which is a common feature in many bioactive molecules . Pyrazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects . Therefore, the targets of this compound could potentially include various enzymes or receptors involved in these biological processes.
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Given the wide range of biological activities exhibited by similar compounds, it could potentially be involved in a variety of cellular processes .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical structure and properties. Factors such as solubility, stability, and size can all influence how a compound is absorbed, distributed, metabolized, and excreted by the body .
Result of Action
The result of this compound’s action would depend on its specific targets and mode of action. If it acts as an inhibitor, it could potentially slow down or stop certain cellular processes. If it acts as an activator, it could enhance these processes .
Action Environment
The action of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors could affect the compound’s stability, solubility, and ability to reach its targets .
Direcciones Futuras
The future research directions for this compound would depend on its intended application. If it’s a potential drug, future research might focus on improving its efficacy and reducing its side effects. If it’s a reactant in a chemical reaction, future research might focus on optimizing the reaction conditions .
Propiedades
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-11-16(12(2)20(3)19-11)17(21)18-10-13(14-6-4-8-22-14)15-7-5-9-23-15/h4-9,13H,10H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAXKHCVNLUANF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC(C2=CC=CO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone](/img/structure/B2621255.png)
![4-[3-(3-Methylthiophen-2-yl)propanoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2621257.png)
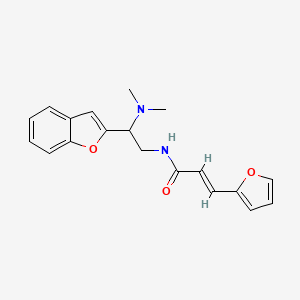
![2,4-Dichloro-6-iodothieno[3,2-d]pyrimidine](/img/structure/B2621260.png)
![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-(3-methylphenyl)acetamide](/img/structure/B2621261.png)
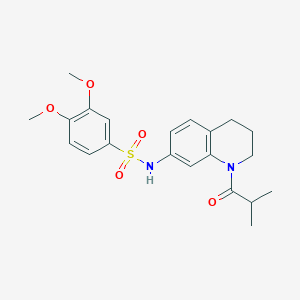
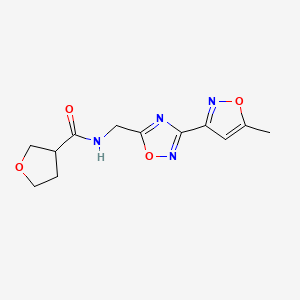
![N-(3,4-dimethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2621268.png)
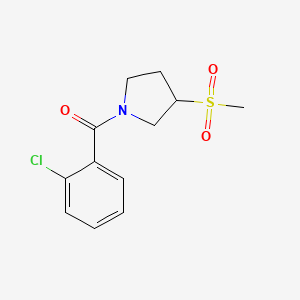

![N-{4-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide](/img/structure/B2621273.png)
